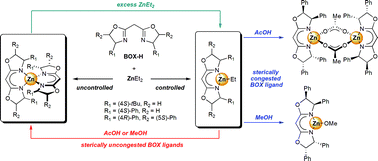Synthesis and characterisation of trigonal C2-chiral di- and tetra-substituted bis(oxazoline) alkyl zinc complexes and their reactivity towards protic reagents†
Dalton Transactions Pub Date: 2011-01-19 DOI: 10.1039/C0DT01252A
Abstract
A series of zinc(II)


Recommended Literature
- [1] High-performance protonic ceramic fuel cell cathode using protophilic mixed ion and electron conducting material†
- [2] Three-dimensionally kinked high-conducting CoGe nanowire growth induced by rotational twinning†
- [3] Photoswitchable and pH responsive organoplatinum(ii) complexes with azopyridine ligands†
- [4] Bioresource-based blends of poly(3-hydroxybutyrate-co-4-hydroxybutyrate) and stereocomplex polylactide with improved rheological and mechanical properties and enzymatic hydrolysis†
- [5] Nanoscale electrodeposition of low-dimensional metal phases and clusters
- [6] Carbon-based hybrid nanogels: a synergistic nanoplatform for combined biosensing, bioimaging, and responsive drug delivery
- [7] Determination of elements in human femoral bone using inductively coupled plasma atomic emission spectrometry and inductively coupled plasma mass spectrometry
- [8] The effect of surface coverage on N2, NO and N2O formation over Pt(111)†
- [9] Li–S batteries: simple approaches for superior performance†
- [10] Front cover

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 1587-07-1
-
CAS no.: 101713-87-5









